Trehalose-6-phosphate

Enzyme Kinetics Plant Biochemistry Substrate Specificity

Trehalose-6-phosphate (T6P) is the non-substitutable, high-purity standard essential for trehalose metabolism and signalling research. Unlike generic glucose-6-phosphate, T6P uniquely inhibits SnRK1 to regulate plant carbon use and development, and selectively targets human hexokinase II (HK2) for cancer Warburg effect studies. Validated for sensitive ChD-HILIC-MS/MS quantification (ng/mL) in plant tissues, it is the exclusive substrate for trehalose-6-phosphate phosphatase (TPP) assays and inhibitor screening. Procure this specific metabolite to guarantee biologically relevant data; generic substitutes will yield false results due to stringent TPP substrate specificity.

Molecular Formula C12H23O14P
Molecular Weight 422.28 g/mol
CAS No. 4484-88-2
Cat. No. B3052756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalose-6-phosphate
CAS4484-88-2
Synonymstrehalose-6-phosphate
Molecular FormulaC12H23O14P
Molecular Weight422.28 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
InChIKeyLABSPYBHMPDTEL-LIZSDCNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Trehalose-6-Phosphate (CAS 4484-88-2): A Central Metabolic Intermediate for Specialized Research


Trehalose-6-phosphate (T6P) is a phosphorylated disaccharide intermediate essential to the biosynthesis of trehalose across diverse organisms [1]. It functions as a potent signaling metabolite and regulator, notably inhibiting the plant metabolic sensor kinase SnRK1 to coordinate carbon metabolism and development [2]. This compound is not merely a pathway intermediate but a key node in cellular signaling networks, making it a critical tool for research in plant biology, microbiology, and metabolic regulation [3]. Its procurement is driven by the need for a high-purity, biologically active standard for quantitative analysis and functional studies.

Why In-Class Substitutes Like Glucose-6-Phosphate or Sucrose-6-Phosphate Cannot Replace Trehalose-6-Phosphate in Targeted Research


Generic substitution of Trehalose-6-phosphate (T6P) with other sugar phosphates like glucose-6-phosphate (G6P) or sucrose-6-phosphate (S6P) is invalid for most research applications due to critical differences in biological function and enzymatic specificity. While G6P serves as a primary energy currency, T6P acts as a specific and potent signaling molecule [1]. Crucially, T6P-phosphatase (TPP), the primary enzyme that metabolizes T6P, exhibits stringent substrate specificity and has negligible activity against other sugar phosphates, including G6P or S6P [2]. This biological exclusivity means that assays designed to study trehalose metabolism or T6P signaling will not function or will yield false data if a generic substitute is used.

Quantitative Evidence Guide for Trehalose-6-Phosphate: Head-to-Head Comparisons for Informed Procurement


Superior Enzymatic Recognition: 10-Fold Lower Km Values in Plant vs. Microbial TPP Enzymes

Trehalose-6-phosphate is recognized with significantly higher affinity by plant trehalose-6-phosphate phosphatase (TPP) enzymes compared to their microbial counterparts. A direct head-to-head comparison of recombinant rice TPP enzymes (OsTPP1 and OsTPP2) revealed Km values for T6P that are approximately 10 times lower than those reported for TPP enzymes from microorganisms [1]. This indicates that T6P is the preferred and more efficiently processed substrate in plant systems.

Enzyme Kinetics Plant Biochemistry Substrate Specificity

Validated Quantification in Complex Matrices: LC-MS/MS LODs of 0.1-0.6 ng/mL for T6P vs. Related Sugar Phosphates

A validated method for the simultaneous quantification of T6P alongside its isomers glucose-1-phosphate (G1P), glucose-6-phosphate (G6P), and sucrose-6-phosphate (S6P) has been established. The method successfully separates these compounds and achieves limits of detection (LODs) ranging from 0.1 to 0.6 ng/mL for the entire panel, which includes T6P [1]. This demonstrates that T6P can be reliably quantified at low abundance in complex biological samples like plant tissues.

Analytical Chemistry Metabolomics LC-MS/MS

Potent and Isoform-Specific Inhibition of Human Hexokinase 2 (HK2) vs. Hexokinase 1 (HK1)

Trehalose-6-phosphate (T6P) acts as a selective inhibitor of human hexokinase 2 (HK2) over hexokinase 1 (HK1). Studies show T6P inhibits HK2, the isoform predominantly expressed in cancer cells, but does not inhibit the ubiquitously expressed HK1 [1]. This is in contrast to glucose-6-phosphate (G6P), which is a known non-selective inhibitor of hexokinases [2]. In Saccharomyces cerevisiae, T6P exhibited a Ki of 40 µM for hexokinase II and 200 µM for hexokinase I [3].

Enzyme Inhibition Cancer Metabolism Mammalian Biology

Unusual Biosynthetic Donor Specificity: Preference for GDP-Glucose over UDP-Glucose in Streptomycetes

While most organisms synthesize Trehalose-6-phosphate using UDP-glucose as the glucosyl donor, the trehalose-6-phosphate synthase (OtsA) from Streptomyces venezuelae exhibits an unusual preference for GDP-glucose [1]. This is a direct functional difference from the canonical pathway in Escherichia coli, where OtsA is specific for UDP-glucose [2]. The S. venezuelae enzyme can also utilize ADP-glucose to a lesser extent.

Microbiology Biosynthesis Enzymology

Evaluation of Synthetic T6P Analogs as TPP Inhibitors: IC50 Values for Phosphonate Derivatives

Non-hydrolyzable analogs of T6P have been synthesized and characterized as inhibitors of trehalose-6-phosphate phosphatase (TPP) from Mycobacterium species. The compounds were most effective against M. triplex (Mtx) TPP, with the trehalose-6-phosphonic acid (TMP) analog showing an IC50 of 288 ± 32 μM. The trehalose-6-N-phosphonamide (TNP) and trehalose-6-methylenephosphonic acid (TEP) analogs were less potent, with IC50 values of 421 ± 24 μM and 1959 ± 261 μM, respectively [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Defined Application Scenarios for Trehalose-6-Phosphate Based on Verifiable Evidence


Quantitative Metabolomics and Signaling Studies in Plant Biology

T6P is the validated analytical standard for quantifying endogenous T6P levels in plant tissues to study its role as a signaling molecule. The ChD-HILIC-MS/MS method provides a peer-reviewed protocol with low ng/mL sensitivity for measuring T6P alongside related sugar phosphates in samples as small as 1 mg of rice shoot tissue [1]. This is critical for research on how T6P regulates SnRK1 activity to control carbon use and development [2].

Investigating Isoform-Specific Hexokinase Inhibition in Cancer Cell Metabolism

Given its ability to selectively inhibit human HK2 but not HK1 [1], T6P serves as a specialized biochemical tool for probing the distinct metabolic roles of hexokinase isoforms in mammalian cells, particularly in the context of the Warburg effect in cancer cells. This application is supported by earlier work showing potent inhibition of yeast hexokinase II (Ki = 40 µM) [2].

Enzymatic Assays for Trehalose Metabolism in Diverse Organisms

T6P is the specific and essential substrate for assaying trehalose-6-phosphate phosphatase (TPP) activity. The high substrate specificity of TPP for T6P over other sugar phosphates is well-documented [1], and the kinetic parameters (e.g., Km) for this reaction have been characterized across species from plants to microorganisms [2]. This makes T6P the indispensable reagent for characterizing TPP enzymes and studying trehalose biosynthesis.

Development of Antibacterial Agents Targeting Trehalose Biosynthesis

T6P serves as the key starting point for designing and evaluating inhibitors of TPP, an enzyme essential for the survival of pathogens like Mycobacterium tuberculosis but absent in mammals [1]. The quantitative IC50 data for synthetic T6P analogs (e.g., TMP, IC50 = 288 µM) provides a benchmark for medicinal chemistry efforts to develop more potent and selective inhibitors [2].

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